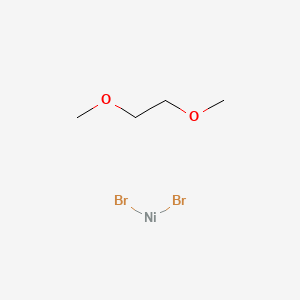

Nibr2(dme)

描述

准备方法

Synthetic Routes and Reaction Conditions

Nickel(II) bromide ethylene glycol dimethyl ether complex can be synthesized by reacting nickel(II) bromide with 1,2-dimethoxyethane under an inert atmosphere. The reaction proceeds as follows:

NiBr2+dme→NiBr2(dme)

Industrial Production Methods

The industrial production of Nickel(II) bromide ethylene glycol dimethyl ether complex involves the same synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .

化学反应分析

Types of Reactions

Nickel(II) bromide ethylene glycol dimethyl ether complex undergoes various types of reactions, including:

Substitution Reactions: It reacts with ligands such as 2-pyridinal-methyl-N-2,6-diisopropylphenylimine to form new complexes.

Catalytic Reactions: It acts as a catalyst in the selective transformation of ethylene into higher-order products and the vinyl polymerization of norbornene.

Common Reagents and Conditions

Reagents: Common reagents include 2-pyridinal-methyl-N-2,6-diisopropylphenylimine and aryl halides.

Conditions: Reactions are typically carried out in solvents like dichloromethane under inert atmospheres.

Major Products

科学研究应用

Scientific Research Applications of NiBr2(dme)

NiBr2(dme), also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a versatile compound with significant applications in scientific research, primarily due to its catalytic properties and its role as a precursor in synthesizing other nickel complexes . Its molecular formula is C4H10Br2NiO2, and it has a molecular weight of 308.63 g/mol .

Applications in Chemistry

NiBr2(dme) is used as a precursor for synthesizing various nickel(II) complexes and as a Lewis acid catalyst in organic synthesis. The coordination geometry around the nickel center can vary depending on the ligands used, including tetrahedral, square planar, and distorted square planar geometries.

Synthesis of Nickel Complexes: NiBr2(dme) serves as a starting material for creating nickel complexes with specific ligands. For example, it reacts with the lithium salt of a sulfonamido-imine ligand to yield a four-coordinate nickel bromide complex featuring the sulfonamido-imine ligand.

Catalysis: NiBr2(dme) acts as a catalyst in the selective transformation of ethylene into higher-order products and the vinyl polymerization of norbornene. NiBr2(dme) can be employed in Ni-catalyzed cross-electrophile coupling reactions, essential for constructing complex organic molecules.

Applications in Materials Science

NiBr2(dme) is used in the deposition of nickel-containing thin films.

Applications in Polymer Chemistry

NiBr2(dme) facilitates the preparation of poly(3-hexylthiophene) through Kumada catalyst transfer polymerization. NiBr2(dme)-derived complexes are utilized in polymerization reactions, particularly for norbornene and ethylene.

Catalytic Activity

Cross-Coupling Reactions: NiBr2(dme) has been employed in Ni-catalyzed cross-electrophile coupling reactions, which are essential for constructing complex organic molecules. The mechanism typically involves the generation of radical intermediates through the activation of alkyl bromides, leading to the formation of cross-coupling products . In one study, NiBr2(dme) with 1,10-phenanthroline and zinc as a reductant resulted in significant yields, demonstrating its effectiveness in facilitating radical chain mechanisms .

Electrochemical Reactions: In electrochemical arylamination reactions, NiBr2(dme) coordinates with amines before oxidative addition steps, suggesting a novel pathway that enhances reaction efficiency. This coordination can be confirmed through UV-Vis spectroscopy, which indicates changes in absorption peaks upon amine addition.

Case Studies

Reduction Reactions: In a study focusing on the reduction of carboxylic acids to aldehydes, NiBr2(dme) demonstrated superior performance compared to other nickel sources. The use of diphenylsilane as a reductant yielded approximately 48% of the desired aldehyde product, highlighting its potential utility in synthesizing pharmaceutical intermediates.

Acylzincation of Allenes: NiBr2(dme) showed a superior effect over NiCl2(dme) and Ni(acac)2 in the acylzincation of allenes with organozincs and CO, furnishing the desired product with a 67% yield . Decreasing the loading of both the catalyst and ligand resulted in an even higher yield .

Ethylene Oligomerization and Polymerization: NiBr2(dme)-derived complexes find widespread use as catalysts in ethylene oligomerization and polymerization reactions. The presence of bulky ortho-aryl substituents on the ligand framework generally leads to enhanced polymerization activity.

Influence of Ligand Structure

Ligand structure strongly influences the catalytic performance of NiBr2(dme)-derived complexes in ethylene oligomerization. The steric and electronic properties of the ligands can impact the selectivity towards specific oligomers, such as butenes or hexenes.

Mechanistic Insights from DFT Calculations

Density functional theory (DFT) calculations have provided mechanistic insights into the reactions catalyzed by NiBr2(dme)-derived complexes. For instance, DFT studies on nickel(II) complexes chelated by (amino)pyridine ligands for ethylene oligomerization offered valuable information about the reactivity trends and the impact of complex structure on the reaction pathways.

Data Table

| Reaction Type | Catalyst Used | Yield (%) | Key Findings |

|---|---|---|---|

| Cross-Coupling | NiBr2(dme) + Zn | 30 | Enhanced yields with bulkier ligands |

| Electrochemical Arylamination | NiBr2(dme) + dtbbpy | 81 | Coordination with amines alters reaction pathway |

| Reduction of Carboxylic Acids | NiBr2(dme) + Ph2SiH2 | 48 | Best results compared to other nickel sources |

| Ethylene Polymerization | NiBr2(dme) | High | Effective under specific activation conditions |

| Acylzincation of Allenes | NiBr2(dme) + SIPr·HCl | 75 | Superior effect over other catalysts; bulkier ligands yield the best results |

作用机制

The molecular mechanism of Nickel(II) bromide ethylene glycol dimethyl ether complex involves its role as a catalyst in various organic reactions. It is involved in the formation of carbon-carbon bonds, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

相似化合物的比较

Nickel(II) bromide ethylene glycol dimethyl ether complex can be compared with other nickel(II) complexes such as:

- Nickel(II) chloride ethylene glycol dimethyl ether complex

- Nickel(II) bromide 2-methoxyethyl ether complex

- Nickel(II) acetylacetonate

Uniqueness

Nickel(II) bromide ethylene glycol dimethyl ether complex is unique due to its specific coordination with ethylene glycol dimethyl ether, which imparts distinct catalytic properties and applications in organic synthesis and materials science .

生物活性

Nibr2(dme), or Nickel(II) bromide ethylene glycol dimethyl ether complex, is a nickel-based compound that has garnered attention for its biological activity and potential applications in catalysis. This article delves into the biological mechanisms, reaction pathways, and case studies that highlight the significance of Nibr2(dme) in various chemical reactions.

Overview of Nibr2(dme)

Nibr2(dme) is characterized by its ability to act as a catalyst in several organic transformations, particularly in cross-coupling reactions and radical mechanisms. The compound consists of nickel(II) bromide coordinated with dimethyl ether (DME), which enhances its solubility and reactivity in organic solvents.

Catalytic Activity

-

Cross-Coupling Reactions :

- Nibr2(dme) has been employed in Ni-catalyzed cross-electrophile coupling reactions, which are essential for constructing complex organic molecules. The mechanism typically involves the generation of radical intermediates through the activation of alkyl bromides, leading to the formation of cross-coupling products .

- A recent study reported that using Nibr2(dme) with 1,10-phenanthroline and zinc as a reductant resulted in significant yields of desired products, demonstrating its effectiveness in facilitating radical chain mechanisms .

-

Electrochemical Reactions :

- In electrochemical arylamination reactions, Nibr2(dme) was found to coordinate with amines prior to oxidative addition steps, suggesting a novel pathway that enhances reaction efficiency . The coordination was confirmed through UV-Vis spectroscopy, which indicated changes in absorption peaks upon amine addition .

Biological Activity

Nibr2(dme) exhibits notable biological activity primarily through its catalytic properties rather than direct biological effects. Its role as a catalyst in organic synthesis can indirectly influence biological systems by enabling the production of biologically relevant compounds.

Case Studies

-

Reduction Reactions :

- In a study focusing on the reduction of carboxylic acids to aldehydes, Nibr2(dme) demonstrated superior performance compared to other nickel sources. The use of diphenylsilane as a reductant yielded approximately 48% of the desired aldehyde product . This highlights its potential utility in synthesizing pharmaceutical intermediates.

- Polymerization Processes :

Data Tables

| Reaction Type | Catalyst Used | Yield (%) | Key Findings |

|---|---|---|---|

| Cross-Coupling | NiBr2(dme) + Zn | 30 | Enhanced yields with bulkier ligands |

| Electrochemical Arylamination | NiBr2(dme) + dtbbpy | 81 | Coordination with amines alters reaction pathway |

| Reduction of Carboxylic Acids | NiBr2(dme) + Ph2SiH2 | 48 | Best results compared to other nickel sources |

| Ethylene Polymerization | NiBr2(dme) | High | Effective under specific activation conditions |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing NiBr₂(DME) with high reproducibility?

- Methodological Answer : Synthesis should prioritize anhydrous conditions under inert atmosphere (e.g., Schlenk line) to prevent hydrolysis. Characterization requires multi-modal verification:

- X-ray crystallography for structural confirmation of the DME ligand coordination .

- Elemental analysis (C, H, Br) to validate stoichiometry.

- Magnetic susceptibility measurements to confirm Ni(II) oxidation state .

- FT-IR spectroscopy to identify ν(C-O) stretches from DME ligands (~1100 cm⁻¹) .

- Data Contradiction Tip : Discrepancies in magnetic data may arise from solvent residues; repeat synthesis with rigorous drying .

Q. How should researchers address contradictory catalytic activity data for NiBr₂(DME) in cross-coupling reactions?

- Methodological Answer :

- Cross-validate reaction conditions : Compare ligand-free vs. ligand-assisted systems to isolate NiBr₂(DME)’s role .

- Control experiments : Test for trace moisture/O₂ via Karl Fischer titration or GC-MS headspace analysis .

- Kinetic studies : Use in-situ NMR or UV-Vis to track intermediate species and identify competing pathways .

Advanced Research Questions

Q. What experimental design principles are critical for studying NiBr₂(DME)’s role in photoactive coordination polymers?

- Methodological Answer :

- Parameter optimization : Vary DME/Ni ratios to tune polymer dimensionality (1D vs. 2D) .

- Photophysical characterization : Use time-resolved fluorescence spectroscopy to assess excited-state lifetimes and triplet-triplet annihilation efficiency .

- Stability testing : Expose polymers to humidity/light and monitor structural degradation via PXRD .

Q. How can researchers resolve discrepancies in NiBr₂(DME)’s redox behavior across electrochemical studies?

- Methodological Answer :

- Standardize reference systems : Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference to calibrate potentials .

- Electrolyte effects : Compare results in ionic liquids (e.g., [BMIM][PF₆]) vs. aprotic solvents (e.g., DMF) to identify ion-pairing influences .

- Surface analysis : Perform XPS on post-electrolysis electrodes to detect Ni(0) deposition or passivation layers .

Q. What strategies ensure robust data interpretation in mechanistic studies of NiBr₂(DME)-mediated C–H activation?

- Methodological Answer :

- Isotopic labeling : Use deuterated substrates to distinguish radical vs. concerted pathways via kinetic isotope effects (KIE) .

- Operando spectroscopy : Combine EPR and Raman to detect transient Ni(III) intermediates .

- Computational validation : Compare experimental activation barriers with DFT-calculated transition states .

Q. Data Management and Reproducibility

Q. How should researchers document NiBr₂(DME) experimental protocols to ensure reproducibility?

- Methodological Answer :

- Metadata standards : Include solvent purity, glovebox O₂/H₂O levels (<1 ppm), and catalyst loading in molar equivalents .

- Raw data archiving : Upload NMR FID files, crystallographic data, and electrochemical traces to platforms like Zenodo or Chemotion .

- Version control : Use ELNs (Electronic Lab Notebooks) to track iterative protocol adjustments .

Q. What are the best practices for reconciling conflicting spectroscopic data (e.g., NMR vs. XRD) in NiBr₂(DME) studies?

- Methodological Answer :

- Multi-technique alignment : Confirm XRD-observed dimeric structures with diffusion-ordered NMR (DOSY) to assess solution-state aggregation .

- Temperature-dependent studies : Perform variable-temperature NMR to detect dynamic ligand exchange masking true coordination numbers .

- Error analysis : Quantify crystallographic disorder metrics (e.g., R-factors) and compare with NMR integration errors .

Q. Interdisciplinary and Collaborative Research

Q. How can computational chemists and experimentalists collaborate to optimize NiBr₂(DME)-based catalysts?

- Methodological Answer :

- Iterative workflow :

Experimentalists provide kinetic data (TOF, TON) for benchmarking DFT models .

Computationalists predict ligand modifications to enhance oxidative stability .

Jointly validate predictions via synthesis and testing .

- Data sharing : Use cloud-based platforms (e.g., COSMO-RS) for real-time exchange of spectral and simulation data .

属性

IUPAC Name |

dibromonickel;1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVJTYBTJCDFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。